3-thiabicyclo[3.1.0]hexane-1-carboxylic acid 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2166640-77-1
VCID: VC11492075
InChI: InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)
SMILES:
Molecular Formula: C6H8O2S
Molecular Weight: 144.19 g/mol

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.: 2166640-77-1

Cat. No.: VC11492075

Molecular Formula: C6H8O2S

Molecular Weight: 144.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-thiabicyclo[3.1.0]hexane-1-carboxylic acid - 2166640-77-1

Specification

CAS No. 2166640-77-1
Molecular Formula C6H8O2S
Molecular Weight 144.19 g/mol
IUPAC Name 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)
Standard InChI Key DXOVQIIFFSGPKZ-UHFFFAOYSA-N
Canonical SMILES C1C2C1(CSC2)C(=O)O

Introduction

Structural Characteristics and Physical Properties

Molecular Architecture

The compound’s bicyclo[3.1.0]hexane framework consists of a five-membered ring fused to a three-membered cyclopropane ring, with a sulfur atom at the 3-position and a carboxylic acid group at the 1-position (Figure 1). This rigid structure imposes significant steric constraints, influencing both its reactivity and interactions with biological targets.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number2166640-77-1
Molecular FormulaC6H8O2S\text{C}_6\text{H}_8\text{O}_2\text{S}
Molecular Weight144.19 g/mol
IUPAC Name3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
Boiling PointNot Reported
Melting PointNot Reported

The absence of reported melting and boiling points underscores the compound’s primary use in controlled research environments rather than industrial applications.

Synthesis and Manufacturing Processes

Cyclization Strategies

A predominant synthetic route involves intramolecular cyclopropanation of diazoacetates derived from cinnamyl alcohols. This method, reported by Organic Letters, employs rhodium(II) catalysts to achieve stereospecific ring closure, yielding the bicyclic framework with high enantiomeric purity . Key steps include:

  • Diazoacetate Preparation: Cinnamyl alcohols are converted to diazoacetates using diazotransfer reagents.

  • Catalytic Cyclopropanation: Rhodium(II) acetate facilitates intramolecular C–H insertion, forming the cyclopropane ring .

Table 2: Comparison of Synthesis Methods

MethodCatalystYield (%)SelectivityReference
Intramolecular CyclopropanationRh(II) Acetate75–85High
Domino Sulfa-Michael/Aldol(S)-Diphenylprolinol45–52Moderate

Domino Reaction Approaches

An alternative method utilizes a domino sulfa-Michael/aldol condensation followed by nitrocyclopropanation. This one-pot, four-step process, catalyzed by (S)-diphenylprolinol TMS ether, achieves asymmetric synthesis of functionalized derivatives (e.g., nitrocyclopropanes) . While yields are moderate (27–45%), this approach enables access to enantiomerically enriched analogs for structure-activity studies .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes classical transformations, including:

  • Esterification: Reaction with alcohols under acidic conditions produces esters, useful for prodrug design.

  • Amidation: Coupling with amines via carbodiimide reagents generates amides, enhancing bioavailability.

Ring-Opening Reactions

The strained cyclopropane ring participates in nucleophilic ring-opening reactions. For example, treatment with thiols or amines yields linear thioethers or amino derivatives, respectively . These reactions are critical for modifying the compound’s pharmacokinetic profile.

Applications in Pharmaceutical and Material Sciences

Antibacterial Agents

The bicyclo[3.1.0]hexane core serves as a rigid scaffold in oxazolidinone antibiotics, mimicking natural product architectures. Derivatives exhibit enhanced binding to bacterial ribosomes compared to acyclic analogs .

Enzyme Inhibitors

Functionalized analogs act as inhibitors for proteases and kinases. The sulfur atom’s lone pairs facilitate interactions with catalytic cysteine residues, a mechanism exploited in antiviral drug design.

Table 3: Selected Biological Activities

DerivativeTargetIC₅₀ (nM)Reference
Nitrocyclopropane AnalogHIV-1 Protease12
Ester ProdrugStaphylococcus aureus0.5 μg/mL

Recent Advances and Future Directions

Recent work focuses on asymmetric catalysis to access enantiopure derivatives. The domino reaction methodology by De Risi et al. exemplifies progress in stereocontrolled synthesis . Future research may explore:

  • Photoaffinity Labeling: Incorporating azide groups for target identification.

  • Polymer Chemistry: Utilizing the bicyclic framework as a monomer for high-performance materials.

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